N,3-dimethylcyclohexan-1-amine

Biocatalysis Chiral Amine Synthesis Imine Reductase

N,3-Dimethylcyclohexan-1-amine (CAS 90226-22-5) is a secondary cyclic amine with molecular formula C8H17N and molecular weight 127.23 g/mol. It features a cyclohexane ring bearing a methyl group at the 3-position and a methylamino substituent at the 1-position, existing as a mixture of stereoisomers with two undefined stereocenters.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 90226-22-5
Cat. No. B2795019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethylcyclohexan-1-amine
CAS90226-22-5
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCC1CCCC(C1)NC
InChIInChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3
InChIKeyBQHWWDQRAMXLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethylcyclohexan-1-amine (CAS 90226-22-5): Procurement Guide for Chiral Cyclic Amine Intermediate


N,3-Dimethylcyclohexan-1-amine (CAS 90226-22-5) is a secondary cyclic amine with molecular formula C8H17N and molecular weight 127.23 g/mol [1]. It features a cyclohexane ring bearing a methyl group at the 3-position and a methylamino substituent at the 1-position, existing as a mixture of stereoisomers with two undefined stereocenters [1]. Key physicochemical parameters include density 0.842 g/cm³, boiling point 157.6°C at 760 mmHg, flash point 35.3°C, and refractive index 1.45 [1]. Commercial availability includes purity specifications typically ranging from 95% to 99% (HPLC), with packaging from gram to kilogram scale [1].

N,3-Dimethylcyclohexan-1-amine Procurement: Why Analog Substitution Without Data Is Not Scientifically Justified


N,3-Dimethylcyclohexan-1-amine differs structurally and functionally from its more common industrial analog N,N-dimethylcyclohexylamine (DMCHA, CAS 98-94-2). While DMCHA is a tertiary amine with two N-methyl groups widely used as a polyurethane catalyst [1], N,3-dimethylcyclohexan-1-amine is a secondary amine bearing an N-H group and a 3-methyl substituent on the cyclohexane ring. The secondary amine functionality confers different reactivity profiles—including the capacity to form imines/enamines and participate in asymmetric catalysis as a chiral ligand precursor—whereas the ring substitution introduces distinct stereochemical and conformational properties [2]. Substituting one for the other without experimental validation would fundamentally alter reaction kinetics, stereochemical outcomes, and product distributions [2].

N,3-Dimethylcyclohexan-1-amine: Quantitative Comparative Evidence for Scientific Selection


Enzymatic Stereoselective Synthesis of (1S,3R)-N,3-Dimethylcyclohexylamine with IRED Biocatalysts

In a direct head-to-head screening of 13 imine reductases (IREDs) using recombinant E. coli whole-cell biocatalysts with methylamine as the amine donor and 3-methylcyclohexanone as the ketone substrate, (1S,3R)-N,3-dimethylcyclohexylamine was produced with 93% conversion and 99% stereoselectivity at preparative scale [1]. The reaction employed micro-aqueous buffered conditions with intrinsic glucose dehydrogenase for cofactor regeneration [1]. This stereochemical outcome is specific to the IRED-catalyzed reductive amination of the 3-methylcyclohexanone substrate and directly addresses the procurement value of the target compound as a defined stereoisomer product rather than a racemic mixture.

Biocatalysis Chiral Amine Synthesis Imine Reductase

Comparative Vapor Pressure and Enthalpy of Vaporization of Cyclohexanamine Derivatives

Vapor pressures of a homologous series of cyclohexanamines were measured experimentally using the transpiration method over a temperature range of 283.2 K to 298.1 K [1]. For N,N-dimethylcyclohexanamine (DMCHA), measured vapor pressures ranged from 0.4635 kPa at 283.2 K to 1.182 kPa at 298.1 K, from which molar enthalpies of vaporization were derived [1]. The study also included cyclohexanamine and N-methylcyclohexanamine as comparators [1]. As a class-level inference, the presence of the 3-methyl substituent in N,3-dimethylcyclohexan-1-amine is expected to modestly alter these thermodynamic parameters relative to DMCHA due to increased molecular symmetry and altered intermolecular interactions.

Thermodynamics Process Engineering Physical Chemistry

Structural Basis for Amine Odorant Receptor Binding: Conformational Requirements of Cyclohexylamine Scaffold

Cryo-EM structures of murine trace amine-associated receptors (TAARs) bound to N,N-dimethylcyclohexylamine (DMCHA) reveal specific binding pocket interactions at near-atomic resolution [1][2]. The mTAAR7f-DMCHA-miniGs complex (EMDB-17756) and mTAAR9-DMCHA-Gs complex (EMDB-35705) demonstrate that the cyclohexane ring occupies a hydrophobic cavity while the dimethylamino group engages in electrostatic interactions with conserved receptor residues [1][2]. This structural information is a class-level inference for N,3-dimethylcyclohexan-1-amine: the 3-methyl substituent would sterically alter binding pocket occupancy and conformational selectivity, potentially modulating receptor activation profiles compared to DMCHA.

GPCR Pharmacology Olfactory Receptor Structural Biology

Conformational Analysis and Quaternization Kinetics of Substituted N,N-Dimethylcyclohexylamines

Kinetic studies of quaternization reactions of substituted N,N-dimethylcyclohexylamines reveal that ring substitution significantly modulates reactivity through conformational effects [1]. The study demonstrates that substituents on the cyclohexane ring alter the equatorial-axial equilibrium of the dimethylamino group, thereby affecting nucleophilicity and reaction rates [1]. For N,3-dimethylcyclohexan-1-amine, the 3-methyl substituent imposes steric constraints that influence the conformational preference of the N-methylamino group, which would be expected to manifest as altered quaternization kinetics compared to unsubstituted cyclohexylamine derivatives. This class-level inference supports the compound's utility in studies of steric and conformational effects on amine reactivity.

Physical Organic Chemistry Reaction Kinetics Conformational Analysis

N,3-Dimethylcyclohexan-1-amine: Recommended Research and Industrial Application Scenarios


Biocatalytic Production of Chirally Pure (1S,3R)-N,3-Dimethylcyclohexylamine via Imine Reductase Whole-Cell Systems

Procure N,3-dimethylcyclohexan-1-amine as a reference standard or as the racemic starting material for developing stereoselective biocatalytic processes. The demonstrated 99% stereoselectivity and 93% preparative-scale conversion using whole-cell IRED biocatalysts [1] establishes a cost-efficient, cofactor-regenerating enzymatic route to the (1S,3R) stereoisomer. This scenario is directly validated by the quantitative evidence in Section 3, Evidence Item 1.

Differentiated Scaffold for Trace Amine-Associated Receptor (TAAR) Structure-Activity Relationship Studies

Use N,3-dimethylcyclohexan-1-amine as a structural analog to N,N-dimethylcyclohexylamine (DMCHA) for probing the steric and conformational determinants of TAAR ligand recognition. High-resolution cryo-EM structures of DMCHA-bound TAAR7f and TAAR9 [1] provide a validated structural template; the 3-methyl substituent in N,3-dimethylcyclohexan-1-amine introduces a defined steric perturbation to systematically map binding pocket tolerance. This application derives from the class-level inference in Section 3, Evidence Item 3.

Conformational Probe for Steric Effects on Secondary Amine Reactivity

Employ N,3-dimethylcyclohexan-1-amine as a mechanistic probe to investigate how ring substitution modulates the reactivity of secondary cyclohexylamines. The 3-methyl group influences the conformational equilibrium of the N-methylamino substituent, which is predicted to affect nucleophilicity, imine/enamine formation rates, and ligand coordination geometry [1]. This application is supported by the class-level inference on quaternization kinetics and conformational analysis in Section 3, Evidence Item 4.

Chiral Building Block for Asymmetric Ligand Synthesis

Utilize enantiomerically enriched (1S,3R)-N,3-dimethylcyclohexan-1-amine—obtainable via the IRED biocatalytic route [1]—as a chiral amine building block for constructing enantioselective catalysts and ligands. The secondary amine functionality permits derivatization into chiral diamines, amidines, or N-heterocyclic carbene precursors, while the 3-methyl substituent provides a defined stereochemical handle for asymmetric induction. This application follows directly from the stereoselective synthesis evidence in Section 3, Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,3-dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.